(3S,4S)-4-Methylpyrrolidin-3-amine
Description
BenchChem offers high-quality (3S,4S)-4-Methylpyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-4-Methylpyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
149714-40-9 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(3S,4S)-4-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5+/m0/s1 |
InChI Key |
SLTMFXXAJKCIPQ-CRCLSJGQSA-N |
SMILES |
CC1CNCC1N |
Isomeric SMILES |
C[C@H]1CNC[C@H]1N |
Canonical SMILES |
CC1CNCC1N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Biological Significance of Chiral Pyrrolidine Derivatives
Introduction: The Pyrrolidine Ring as a Privileged Chiral Scaffold
The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, stands as one of the most vital structural motifs in medicinal chemistry and drug design.[1][2] Its prevalence is not coincidental; the ring's inherent chemical and structural properties make it a "privileged scaffold." Unlike its aromatic counterpart, pyrrole, the pyrrolidine nucleus is characterized by sp³-hybridized carbon atoms, leading to a non-planar, three-dimensional structure.[1] This non-planarity, often described as "pseudorotation," allows the ring to adopt various low-energy conformations, offering a rich three-dimensional diversity that is crucial for exploring pharmacophore space and achieving specific, high-affinity interactions with biological targets.[1]
The significance of this scaffold is profoundly amplified by the presence of up to four stereogenic centers, leading to a multitude of possible stereoisomers.[1] This chirality is fundamental to its biological function, as enantiomers of a drug can exhibit vastly different potency, efficacy, and toxicity profiles due to the stereospecific nature of biological receptors and enzymes.[1][3] Consequently, chiral pyrrolidine derivatives are found at the core of numerous natural products, alkaloids, and a remarkable number of drugs approved by the U.S. Food and Drug Administration (FDA).[1][2][4] This guide provides an in-depth exploration of the biological significance of these chiral derivatives, focusing on their roles in asymmetric catalysis and as cornerstone pharmacophores in modern pharmaceuticals.
Part 1: The Engine of Asymmetric Synthesis: Proline and Organocatalysis
Perhaps the most celebrated role of a chiral pyrrolidine derivative is that of L-proline as a powerful organocatalyst.[5] Termed the "simplest enzyme," L-proline's unique structure, featuring a secondary amine and a carboxylic acid, allows it to act as a bifunctional acid-base catalyst.[3][6] This dual functionality is central to its ability to promote chemical transformations with remarkable stereocontrol, often achieving high enantioselectivity (>99%).[7]
The Enamine Catalytic Cycle
Proline organocatalysis primarily operates through an enamine-based mechanism.[6][7] In reactions involving carbonyl compounds, the secondary amine of proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor. The chirality of the proline catalyst directs this attack to a specific face of the electrophile, thereby controlling the stereochemical outcome of the reaction. The cycle is completed by hydrolysis of the resulting iminium ion, which releases the product and regenerates the proline catalyst.[6]
This entire process is often rationalized by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state where the carboxylate group of proline plays a key role in organization and activation through hydrogen bonding.[7][8]
Key Asymmetric Transformations
The power of proline catalysis is demonstrated in its application to a wide array of fundamental carbon-carbon and carbon-nitrogen bond-forming reactions.[7]
-
Aldol Reactions: This is a classic application where proline catalyzes the direct asymmetric reaction between an unmodified ketone and an aldehyde, producing chiral β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity.[3][8]
-
Mannich Reactions: Proline and its derivatives effectively catalyze the three-component reaction of an aldehyde, an amine, and a ketone to generate chiral β-amino carbonyl compounds, which are valuable precursors for amino acids and other nitrogen-containing molecules.[6][7]
-
Michael Additions: The conjugate addition of ketones or aldehydes to α,β-unsaturated systems is another reaction where proline catalysis enables the formation of chiral products with excellent stereocontrol.[6][7]
The success of proline has spurred the development of numerous derivatives, such as MacMillan's and Jørgensen's catalysts, which offer improved reactivity and selectivity for a broader range of substrates.[7]
| Reaction Type | Catalyst | Typical Substrates | Outcome | Enantiomeric Excess (ee) |
| Intermolecular Aldol | L-Proline (20-30 mol%) | Acetone + Aromatic/Aliphatic Aldehydes | Chiral β-Hydroxy Ketone | Often >99%[7] |
| Mannich Reaction | L-Proline | Ketone + Aldehyde + p-Anisidine | Chiral β-Amino Ketone | Good to Excellent (e.g., 94% ee) |
| Michael Addition | Chiral Diamine Derivative | Cyclopentanone + Nitrostyrene | Chiral Michael Adduct | Up to 99% ee[6] |
| Cross-Aldol Reaction | L-Proline | Propionaldehyde + Various Aldehydes | Chiral β-Hydroxy Aldehyde | 97-99% ee[3] |
Part 2: The Pyrrolidine Pharmacophore in Modern Medicine
The chiral pyrrolidine scaffold is a dominant feature in a multitude of FDA-approved drugs across diverse therapeutic areas.[1][2] Its structural properties can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a rigid framework for orienting functional groups to interact optimally with a biological target.[9]
Cardiovascular Disease
Some of the earliest and most successful drugs incorporating this scaffold are the angiotensin-converting enzyme (ACE) inhibitors.
-
Captopril and Enalapril: These antihypertensive drugs feature a proline moiety that mimics the C-terminal dipeptide of angiotensin I, allowing them to bind effectively to the active site of ACE.[2][9] The stereochemistry of the proline ring is critical for this interaction.
Central Nervous System (CNS) Disorders
The pyrrolidine ring is present in various CNS-active agents, from nootropics to antidepressants.
-
Aniracetam: A nootropic agent of the racetam class, it contains a pyrrolidinone core and is investigated for its cognitive-enhancing effects.[2]
-
Rolipram: This antidepressant acts as a selective phosphodiesterase-4 (PDE4) inhibitor and features a chiral 4-substituted pyrrolidinone ring.[2]
Infectious Diseases
Chiral pyrrolidine derivatives are crucial components of many antibacterial and antiviral therapies.
-
Clindamycin: An important antibiotic, clindamycin contains a substituted proline derivative linked to a sugar moiety.[2]
-
HCV NS5A Inhibitors (e.g., Daclatasvir, Velpatasvir): Several blockbuster drugs for Hepatitis C Virus incorporate complex, often dimeric, structures built around chiral proline or hydroxyproline scaffolds.[9][10] These scaffolds correctly position the pharmacophoric elements for potent inhibition of the NS5A replication complex.[9]
Enzyme Inhibition
Beyond ACE, chiral pyrrolidines are used to target a wide range of enzymes with high specificity.
-
α-Glucosidase Inhibitors: Polyhydroxylated pyrrolidines, also known as aza-sugars, act as carbohydrate mimetics.[1] They can inhibit enzymes like α-glucosidase, making them attractive targets for developing antidiabetic and anticancer drugs.[1]
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Selective inhibition of nNOS is a key strategy for treating neurodegenerative diseases.[11] Highly potent and selective inhibitors have been developed based on a chiral pyrrolidine core, where the stereochemistry and substitution pattern are finely tuned to differentiate between nNOS and related isoforms like eNOS and iNOS.[11]
| Drug Name | Drug Class | Therapeutic Area | Role of Chiral Pyrrolidine |
| Captopril [2][9] | ACE Inhibitor | Hypertension | Mimics peptide substrate, binds to enzyme active site. |
| Aniracetam [2] | Nootropic (Racetam) | Cognitive Disorders | Core structural scaffold. |
| Clindamycin [2] | Lincosamide Antibiotic | Bacterial Infections | Key component of the pharmacophore. |
| Daclatasvir [9][10] | HCV NS5A Inhibitor | Hepatitis C | Provides rigid scaffold for potent enzyme inhibition. |
| Rolipram [2] | PDE4 Inhibitor | Antidepressant | Chiral core dictates binding and selectivity. |
| Vildagliptin [10] | DPP-4 Inhibitor | Type 2 Diabetes | Chiral cyanopyrrolidine moiety is essential for activity. |
Part 3: Synthetic Methodologies and Protocols
The demand for enantiomerically pure pyrrolidine derivatives has driven the development of sophisticated synthetic strategies. These can be broadly categorized into two approaches: utilizing the "chiral pool" and employing de novo asymmetric synthesis.
Chiral Pool Synthesis
This is the most common approach, leveraging readily available and inexpensive chiral starting materials like L-proline and L-4-hydroxyproline.[10] These precursors, with their pre-defined stereocenters, are then elaborated through various chemical transformations to yield complex drug molecules.[10] The syntheses of Avanafil, Captopril, and numerous antiviral agents rely on this robust strategy.[10]
Asymmetric Synthesis and Biocatalysis
Modern methods focus on creating the chiral pyrrolidine ring from achiral or prochiral acyclic precursors.
-
Catalytic Asymmetric C-H Amination: Recent breakthroughs include the development of copper-catalyzed enantioselective Hofmann-Löffler-Freytag reactions.[12] This powerful method uses a chiral catalyst to guide an intramolecular C-H amination, converting simple oximes into enantioenriched pyrrolines, which are versatile intermediates for pyrrolidines.[12]
-
Biocatalysis: Directed evolution of enzymes, such as cytochrome P450, has yielded variants capable of catalyzing the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds.[13][14] This "new-to-nature" enzymatic reaction can produce chiral pyrrolidines from simple organic azides with excellent enantioselectivity and under mild, environmentally friendly conditions.[14]
Example Experimental Protocol: Synthesis of a Chiral nNOS Inhibitor Precursor
The following protocol is adapted from a reported synthesis of chiral pyrrolidine-based inhibitors of neuronal nitric oxide synthase, demonstrating a typical multi-step sequence involving protection, activation, and coupling.[11]
Step: Reductive Amination to form the Pyrrolidine Side Chain [11]
-
Reactant Preparation: To a solution of the key intermediate aldehyde (e.g., Aldehyde 17 from the source, 1.0 equivalent) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH), add the desired primary or secondary amine (1.1 equivalents).
-
Formation of Imine/Iminium: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde but efficiently reduces the in situ-formed iminium ion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted chiral pyrrolidine derivative.
Part 4: Challenges and Future Perspectives
Despite their widespread success, pyrrolidine-containing drug candidates are not without potential liabilities. A key concern is their metabolic fate. The pyrrolidine ring can be susceptible to oxidation by cytochrome P450 (CYP450) enzymes, which can lead to the formation of reactive iminium ion metabolites.[9] These electrophilic species have the potential to covalently bind to macromolecules like DNA, raising concerns about genotoxicity and mutagenicity.[9] Therefore, early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) screening is critical during the development of new pyrrolidine-based therapeutics.
Looking forward, the field continues to evolve rapidly. The development of novel catalytic methods, including biocatalysis and photoredox catalysis, is providing unprecedented access to new and complex chiral pyrrolidine scaffolds.[13][14] These advanced synthetic tools, combined with a deeper understanding of structure-activity relationships and metabolic pathways, will ensure that chiral pyrrolidine derivatives remain a cornerstone of drug discovery and development for years to come.
Conclusion
The biological significance of chiral pyrrolidine derivatives is profound and multifaceted. From their foundational role as asymmetric organocatalysts that enable the efficient synthesis of complex chiral molecules to their ubiquitous presence as core pharmacophores in life-saving medicines, the influence of this simple five-membered ring is undeniable. Its unique stereochemical and conformational properties provide a versatile template for achieving high-affinity, selective interactions with biological targets. As synthetic methodologies become more sophisticated and our understanding of molecular biology deepens, the legacy and utility of the chiral pyrrolidine scaffold are set to expand even further, promising new innovations in catalysis and medicine.
References
-
Proline organocatalysis - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved February 13, 2026, from [Link]
-
Gruttadauria, M., Riela, S., & Noto, R. (2025). Heterogeneous organocatalysis: the proline case. RSC Sustainability. Retrieved February 13, 2026, from [Link]
-
Liu, J., Wang, L., & Li, P. (2016). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Synlett, 27(18), 2537-2544. Retrieved February 13, 2026, from [Link]
-
Poyraz, S., Belveren, S., Genc, B., Soyer, Z., & Diego, F. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1244799. Retrieved February 13, 2026, from [Link]
-
(2021, March 16). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
-
Al-Amin, M. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Retrieved February 13, 2026, from [Link]
-
Ji, H., Li, H., Flinspach, M., Poulos, T. L., & Silverman, R. B. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 54(19), 6929-6941. Retrieved February 13, 2026, from [Link]
-
Poyraz, S., Belveren, S., Genc, B., Soyer, Z., & Diego, F. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Retrieved February 13, 2026, from [Link]
-
Anwar, M., Cowley, A. R., & Moloney, M. G. (2010). Novel chiral pyrrolidinone scaffolds derived from threonine with antibacterial activity. Tetrahedron: Asymmetry, 21(13-14), 1758-1770. Retrieved February 13, 2026, from [Link]
-
Shvartsberg, O., Akhvlediani, N., Gvasaliya, A., & Bugaenko, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. Retrieved February 13, 2026, from [Link]
-
Laohapaisan, A., Roy, P. P., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem, 10(10), 3215-3228. Retrieved February 13, 2026, from [Link]
-
Bhat, C., & Tilve, S. G. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(11), 5405-5452. Retrieved February 13, 2026, from [Link]
-
Yeganyan, T. H., et al. (2025). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Wang, Z., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(12), 2320-2327. Retrieved February 13, 2026, from [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Wang, Z., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(12), 2320-2327. Retrieved February 13, 2026, from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. mdpi.com [mdpi.com]
- 11. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
(3S,4S)-4-Methylpyrrolidin-3-amine: A Technical Guide to Chiral Scaffolding & Auxiliary Design
This guide serves as a comprehensive technical analysis of (3S,4S)-4-Methylpyrrolidin-3-amine , a privileged chiral motif used extensively in modern drug discovery and asymmetric synthesis.[1][2]
Part 1: Executive Summary & Structural Logic
The Molecule at a Glance
(3S,4S)-4-Methylpyrrolidin-3-amine is a trans-disubstituted pyrrolidine scaffold.[1][2] Unlike flexible linear diamines, this 5-membered ring locks the amino and methyl groups into a rigid stereochemical vector.[2] In the context of drug design, it acts as a conformational lock , directing substituents into precise regions of a protein binding pocket (e.g., DNA gyrase in bacteria or kinase ATP-pockets).
-
CAS Number: 114214-74-3 (Generic/Racemate), 1393524-21-4 (Specific derivative/salt)[1][2]
-
Stereochemistry: Trans-configuration.[1][2] The C3-Amino and C4-Methyl groups are on opposite faces of the ring plane.[1][2]
-
Key Value: High Fsp³ character (solubility), defined vectorality (selectivity), and secondary amine functionality for diverse derivatization.
Stereochemical Analysis
The (3S,4S) configuration is critical.[1] In a 3,4-disubstituted pyrrolidine:
-
(3R,4S) typically denotes the cis isomer (meso-like characteristics if substituents were identical).[1]
-
(3S,4S) denotes the trans isomer.[1]
This trans relationship minimizes 1,2-steric strain and projects the functionality (amine) and the hydrophobic anchor (methyl) into distinct spatial quadrants.[1]
Caption: Stereochemical vector analysis showing how the rigid trans-scaffold orients pharmacophores for optimal target binding.
Part 2: Synthesis & Manufacturing Protocols
Producing the (3S,4S) isomer with high enantiomeric excess (ee) is non-trivial due to the potential for epimerization at the C3/C4 centers.[1] Two primary routes are industry-standard: Chiral Pool Synthesis (from Aspartic Acid) and Asymmetric Cycloaddition .[1][2]
Route A: The "Chiral Pool" Approach (Scalable)
This route utilizes L-Aspartic Acid as a starting material, leveraging its inherent chirality to establish the C3 stereocenter, while diastereoselective alkylation establishes C4.
Step-by-Step Protocol:
-
Protection: Start with L-Aspartic acid.[1][2] Protect the amine (e.g., Boc, Cbz) and esterify the carboxylic acids (e.g., dimethyl ester).
-
Cyclization: Reduce the diester to the diol, then cyclize to the pyrrolidine ring (often via a sulfonate leaving group mechanism).[2]
-
Critical Control Point: Ensure the reduction does not racemize the chiral center.[2]
-
-
C4-Methylation: This is the difficult step.[1][2] It often involves an oxidation to the ketone followed by a diastereoselective Wittig reaction or enolate alkylation.[2]
Route B: Asymmetric 1,3-Dipolar Cycloaddition (High Precision)
This method builds the ring from scratch, allowing for simultaneous control of both stereocenters.
-
Reagents: N-metallated azomethine ylide + Crotonate ester (chiral auxiliary controlled).
-
Catalyst: Ag(I) or Cu(I) with a chiral phosphine ligand (e.g., Fesulphos).[1]
Caption: Asymmetric synthesis workflow via 1,3-dipolar cycloaddition to generate the pyrrolidine core.
Part 3: Applications in Drug Discovery & Catalysis
As a Chiral Scaffold in Medicinal Chemistry
The (3S,4S)-4-methylpyrrolidin-3-amine moiety is a "privileged structure" in antibiotic and oncology research.[1][2]
-
Fluoroquinolones (Antibiotics):
-
Mechanism: The pyrrolidine side chain at the C7 position of the quinolone core is crucial for penetrating the bacterial cell wall and binding to DNA gyrase.[2]
-
Role of (3S,4S): The C4-methyl group increases lipophilicity (improving cell permeability) and steric bulk, which can overcome efflux pump resistance mechanisms.[1] The C3-amine provides a handle for solubility salts (e.g., HCl, mesylate).
-
Example Class: Novel 7-(3-amino-4-methylpyrrolidinyl)quinolones exhibit potent activity against MRSA and drug-resistant S. pneumoniae.[1][2]
-
-
Kinase Inhibitors (Oncology):
As a "Chiral Auxiliary" / Ligand in Asymmetric Synthesis
While often a building block, this diamine can function as a Chiral Ligand in metal catalysis:
-
Reaction Type: Enantioselective Hydrogenation or Michael Addition.[2]
-
Mode of Action: The secondary amine (ring N) and primary amine (exocyclic NH2) form a bidentate chelate with metals (e.g., Ru, Rh).[1]
-
Advantage: The rigid backbone prevents ligand flexibility, ensuring a tight chiral pocket around the metal center.[2]
Experimental Protocol: Ligand Complexation
-
Dissolution: Dissolve 1.0 eq of (3S,4S)-4-methylpyrrolidin-3-amine in dry DCM.
-
Activation: Stir at RT for 1 hour. The solution color change indicates coordination.[2]
-
Usage: Use immediately for transfer hydrogenation of ketones.[2]
Part 4: Quantitative Data & Specifications
| Property | Specification | Relevance |
| Molecular Weight | 100.16 g/mol | Low MW allows for "fragment-based" drug design.[1][2] |
| ClogP | ~0.2 (Base) | Amphiphilic; good balance for oral bioavailability.[2] |
| pKa (Conj. Acid) | ~9.5 (Ring N), ~10.5 (Exo N) | Highly basic; forms stable salts (HCl, Tosylate).[1] |
| Topological Polar Surface Area | 38.0 Ų | Excellent for membrane permeability (<140 Ų).[2] |
| Stereochemical Purity | >98% ee required | Essential to prevent off-target toxicity.[1][2] |
References
-
Synthesis of Unique Pyrrolidines for Drug Discovery. Enamine Ltd.[2][3] Technical Whitepaper.
-
Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones. PubMed. A study on related pyrrolidine/piperidine side chains in antibiotics.
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. PMC. Discusses the utility of chiral pyrrolidines in catalysis.
-
PubChem Compound Summary: 3-Aminopyrrolidine Derivatives. National Library of Medicine. Structural and safety data. [1][2]
-
Method for Preparation of Chiral Pyrrolidine Derivatives. Google Patents. Detailed synthetic routes for 3,4-disubstituted pyrrolidines.
Sources
Safety and Handling Guidelines for (3S,4S)-4-Methylpyrrolidin-3-amine
[1][2]
Technical Introduction & Chemical Profile
(3S,4S)-4-Methylpyrrolidin-3-amine represents a class of chiral 3,4-disubstituted pyrrolidines critical for fine-tuning the physicochemical properties (solubility, pKa, lipophilicity) of drug candidates.[1] Its specific stereochemistry—(3S,4S)—dictates the spatial orientation of the amine and methyl groups, which is often the "make-or-break" factor in protein-ligand binding affinity.[1]
As a secondary/primary diamine motif (depending on substitution), this compound exhibits aggressive nucleophilicity and high basicity . It is not merely a passive reagent; it actively scavenges atmospheric moisture and carbon dioxide, leading to rapid degradation and stoichiometry errors in synthesis.
Physicochemical & Hazard Profile
| Property | Description / Classification | Technical Implication |
| Physical State | Colorless to pale yellow liquid or low-melting solid.[1] | High vapor pressure; inhalation hazard.[2] |
| Basicity (pKa) | ~9.5 – 10.5 (Estimated for pyrrolidine N). | Strong base; incompatible with acids and strong oxidizers. |
| Hygroscopicity | Severe . | Absorbs water to form viscous hydrates, altering molecular weight calculations. |
| Air Sensitivity | High . | Reacts with atmospheric CO₂ to form carbamates (white crusts), deactivating the amine. |
| GHS Classification | Skin Corr.[2][3][4] 1B , Eye Dam. 1 , Acute Tox. 4 (Oral). | Causes irreversible tissue damage on contact. |
Storage & Stability: The "Dry Chain" Protocol
Preserving the enantiomeric purity and chemical integrity of (3S,4S)-4-Methylpyrrolidin-3-amine requires a rigorous exclusion of water and CO₂.[1]
A. The Carbon Dioxide Threat (Carbamate Formation)
Unlike simple oxidation, the primary threat to this amine is carbamation .
-
Mechanism:
(Carbamic acid) Salt formation.[1] -
Impact: This reaction is often reversible but creates solid precipitates that clog needles and alter the stoichiometry of coupling reactions (e.g., amide coupling, reductive amination).
-
Prevention: Store strictly under Argon or Nitrogen . Argon is preferred due to its higher density, forming a "blanket" over the liquid surface.
B. Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerated). Cold storage slows the kinetics of any potential autoxidation or degradation.
-
Container: Amber glass vials with PTFE-lined septum caps . Avoid simple polyethylene caps, which are permeable to moisture over time.
-
Secondary Containment: Place the primary vial inside a desiccator or a secondary jar containing activated desiccant (e.g., Drierite or Molecular Sieves 4Å) to create a micro-environment of ~0% humidity.
Handling Protocols: The Inert Barrier System
Objective: Transfer the reagent from storage to reaction vessel without exposure to ambient atmosphere.
Scenario A: Glovebox (Gold Standard)
-
Atmosphere:
or Ar, ppm . -
Protocol: Weighing inside a glovebox eliminates all risks of hydrolysis and carbamation. This is required for GMP synthesis or precise kinetic studies.
Scenario B: Schlenk Line / Syringe Transfer (Standard Lab)
If a glovebox is unavailable, use the following Positive Pressure Protocol :
-
Equilibration: Allow the refrigerated vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly.
-
Purge: Insert a needle connected to an inert gas line (Argon) into the septum to create positive pressure.
-
Withdraw: Use a gas-tight syringe (Hamilton type) or a dry, Ar-flushed plastic syringe.[1]
-
Transfer: Inject directly into the reaction vessel (which must also be under inert gas).
DOT Diagram: Safe Weighing & Transfer Workflow
The following diagram illustrates the decision logic for handling this air-sensitive amine.
Figure 1: Decision tree for maintaining the "Inert Chain of Custody" during reagent handling.
Synthesis & Experimental Considerations
Causality in Reaction Design
-
Stoichiometry: Because the amine is hygroscopic, weighing it in air will result in "wet" mass. A 100 mg sample might actually be 90 mg amine + 10 mg water. This leads to under-loading of the nucleophile in coupling reactions.
-
Correction: If handling in air is unavoidable, titrate the amine or use an excess (1.2 – 1.5 eq) relative to the electrophile.
-
-
Coupling Reactions (Amide Bond Formation):
-
Avoid using acid chlorides if possible, as the HCl byproduct forms a salt with the unreacted amine, stalling the reaction.
-
Use peptide coupling agents (HATU, EDC) with a non-nucleophilic base (DIPEA) to scavenge protons, keeping the pyrrolidine nitrogen nucleophilic.
-
Self-Validating Quality Check
Before committing the reagent to a high-value synthesis, perform this rapid check:
-
Visual: The liquid should be clear. Cloudiness indicates carbamate formation or hydration.
-
Solubility: Dissolve a drop in dry DCM. It should dissolve instantly. Precipitate suggests salt formation.
Emergency Response & Waste Disposal
Exposure Response[1][2][4][5][6]
-
Skin Contact: IMMEDIATE flush with water for 15 minutes.[3][4][5] Do NOT use vinegar (acid) to neutralize; the heat of neutralization can worsen the burn.
-
Eye Contact: Flush with saline or water for 30 minutes. This is a time-critical injury; basic burns penetrate the cornea rapidly.
Spill Cleanup[1][2][3][6]
-
Evacuate: The vapors are respiratory irritants.
-
PPE: Wear a full-face respirator with ammonia/methylamine cartridges (Type K) if outside a fume hood.
-
Neutralization: Absorb with a "Basic Neutralizer" (citric acid based) or dry sand. Do not use paper towels (combustible).
Waste Disposal[1][2][4][5][6]
-
Classify as Basic Organic Waste .
-
Do not mix with acidic waste streams (risk of exotherm/explosion).
-
Triple rinse empty vials with methanol before disposal; the rinse goes into organic waste.
References
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 4-Methylpyrrolidin-3-amine derivatives.[1]Link[1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Chiral Pyrrolidines.Link[1]
-
Enamine. (2011).[6] Synthesis of unique pyrrolidines for drug discovery.[7]Link[1]
-
American Chemical Society. (2017). Discovery of MDM2 Inhibitors using Chiral Pyrrolidine Scaffolds.Link[1]
-
Thermo Fisher Scientific. (2019). Safety Data Sheet: 1-Pyrrolidinepropanamine (Analogue).[1]Link[1]
Methodological & Application
N-Functionalization of (3S,4S)-4-Methylpyrrolidin-3-amine: A Detailed Protocol for Medicinal Chemistry
Abstract
This application note provides a comprehensive guide to the N-functionalization of (3S,4S)-4-methylpyrrolidin-3-amine, a valuable chiral building block in modern drug discovery. The inherent chirality and vicinal diamine structure of this scaffold offer significant opportunities for creating diverse and potent therapeutic agents. This document outlines detailed, step-by-step protocols for key N-functionalization reactions, including acylation, reductive amination, and N-arylation. The causality behind experimental choices, mechanistic insights, and strategies for achieving chemoselectivity are discussed to provide researchers with a robust framework for synthesizing novel derivatives.
Introduction: The Significance of a Chiral Scaffold
(3S,4S)-4-Methylpyrrolidin-3-amine is a privileged scaffold in medicinal chemistry. Its rigid, stereochemically defined structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The presence of two distinct amine functionalities—a primary amine and a secondary amine within the pyrrolidine ring—presents both a challenge and an opportunity for selective functionalization. The pyrrolidine ring is a common motif in numerous natural products and FDA-approved drugs, valued for its favorable pharmacokinetic properties.[1][2] This guide aims to equip researchers with reliable protocols to exploit the synthetic potential of this versatile building block.
Chemoselectivity: A Key Consideration
The differential reactivity of the primary and secondary amines in (3S,4S)-4-methylpyrrolidin-3-amine is the cornerstone of its synthetic utility. Generally, the primary amine is more sterically accessible and nucleophilic, making it the preferred site of reaction under many conditions. However, factors such as the choice of reagents, solvents, and reaction temperature can be manipulated to favor functionalization of the secondary amine.[3][4] Understanding these nuances is critical for achieving the desired regioselectivity and avoiding the formation of complex product mixtures.
Core N-Functionalization Protocols
This section details validated protocols for three common and highly effective N-functionalization strategies.
N-Acylation: Formation of Amide Bonds
N-acylation is a fundamental transformation for introducing a wide array of functional groups. The resulting amide bond is a key structural feature in many pharmaceuticals due to its stability and ability to participate in hydrogen bonding.
Causality of Experimental Choices:
-
Reagent: Acyl chlorides and acid anhydrides are highly reactive acylating agents, ensuring efficient conversion.
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are inert and effectively solubilize the reactants.
-
Temperature: Performing the initial addition at 0 °C helps to control the exothermic reaction and minimize potential side reactions.
Experimental Protocol: Selective Acylation of the Primary Amine
-
Dissolve (3S,4S)-4-methylpyrrolidin-3-amine (1.0 eq) in anhydrous DCM (0.1 M).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative N-Acylation Reactions
| Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| Benzoyl chloride | TEA | DCM | 2 | 92 |
| Acetyl chloride | DIPEA | THF | 1.5 | 95 |
| 4-Fluorobenzoyl chloride | TEA | DCM | 3 | 89 |
Visualization: N-Acylation Workflow
Caption: Workflow for the selective N-acylation of the primary amine.
Reductive Amination: Formation of Alkylated Amines
Reductive amination is a powerful method for installing alkyl groups on an amine.[5][6] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[7]
Causality of Experimental Choices:
-
Carbonyl Source: A wide range of aldehydes and ketones can be used to introduce diverse alkyl substituents.[5]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in-situ reduction of the formed imine.[8]
-
Solvent: Dichloroethane (DCE) or methanol (MeOH) are commonly used solvents for this reaction.
-
pH: Maintaining a slightly acidic pH can facilitate imine formation, though it is often not explicitly controlled with NaBH(OAc)₃.
Experimental Protocol: Selective Alkylation of the Primary Amine
-
To a solution of (3S,4S)-4-methylpyrrolidin-3-amine (1.0 eq) in 1,2-dichloroethane (0.1 M), add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Data Presentation: Representative Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | 85 |
| Acetone | NaBH(OAc)₃ | MeOH | 24 | 78 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 18 | 82 |
Visualization: Reductive Amination Mechanism
Caption: The two-stage mechanism of reductive amination.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds, providing access to N-aryl derivatives.[9][10][11] This reaction is highly valuable for synthesizing compounds with applications in materials science and medicinal chemistry.
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is essential for the catalytic cycle.
-
Ligand: A bulky, electron-rich phosphine ligand, like Xantphos or BINAP, is crucial for promoting the reductive elimination step and stabilizing the palladium intermediates.[3]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is necessary to prevent catalyst deactivation.
Experimental Protocol: Selective N-Arylation of the Primary Amine
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 eq), (3S,4S)-4-methylpyrrolidin-3-amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous, deoxygenated toluene (0.1 M).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative N-Arylation Reactions
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 75 |
| 4-Chlorotoluene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 68 |
| 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 72 |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The N-functionalization of (3S,4S)-4-methylpyrrolidin-3-amine offers a versatile platform for the synthesis of novel, chiral molecules with significant potential in drug discovery. The protocols detailed in this application note for N-acylation, reductive amination, and N-arylation provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. By understanding the principles of chemoselectivity and the rationale behind the experimental conditions, scientists can efficiently generate diverse libraries of compounds for biological evaluation.
References
-
Modular Approach for Synthesis of Vicinal Diamines Containing Axial Chiral 1,1′-Binaphthyl from 1,2-Diaminoethane by Pd-Catalyzed N-Arylation Reactions. ACS Publications. Available at: [Link]
-
Construction of Chiral 1,3-Diamines through Rhodium-Catalyzed Asymmetric Arylation of Cyclic N-Sulfonyl Imines. ACS Publications. Available at: [Link]
-
Catalytic Asymmetric Acylation of Alcohols Using a Chiral 1,2‐Diamine Derived from (S)‐Proline: (1S,2S)‐trans‐1‐Benzoyloxy‐2‐bromocyclohexane. ResearchGate. Available at: [Link]
-
Steric Modulation of Chiral Biaryl Diamines via Pd-Catalyzed Directed C–H Arylation. NIH. Available at: [Link]
-
Synthesis of N-doped chiral macrocycles by regioselective palladium-catalyzed arylation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link]
-
Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. ResearchGate. Available at: [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante. Available at: [Link]
-
Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. American Chemical Society. Available at: [Link]
-
Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Semantic Scholar. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Recent trends for chemoselectivity modulation in one-pot organic transformations. Royal Society of Chemistry. Available at: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]
-
Myers Chem 115. Harvard University. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. ResearchGate. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available at: [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]
-
Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. PMC. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Deprotective Functionalization: An Emerging Concept for Amine Reactivity. PMC. Available at: [Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. Available at: [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. Available at: [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]
-
An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends for chemoselectivity modulation in one-pot organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05495D [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Steric Modulation of Chiral Biaryl Diamines via Pd-Catalyzed Directed C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
side-product analysis in (3S,4S)-4-Methylpyrrolidin-3-amine synthesis
Here is the Technical Support Center guide for (3S,4S)-4-Methylpyrrolidin-3-amine , designed for researchers and process chemists.
Ticket Category: Chiral Building Blocks | CAS: 1253788-75-6 (Generic Ref) | Support Level: Tier 3 (Senior Scientist)
Executive Summary & Critical Impurity Profile
The synthesis of (3S,4S)-4-methylpyrrolidin-3-amine (Target 1 ) presents a classic stereochemical challenge. The (3S,4S) configuration typically implies a cis-relationship between the methyl and amino substituents (depending on N-protection priority). The most frequent user-reported failures stem from C3-epimerization (yielding the trans-isomer) and elimination side-reactions during functional group interconversion.
Know Your Enemy: The Impurity Matrix
Before troubleshooting, verify your crude profile against these common side products.
| Impurity Code | Structure / Name | Origin (Root Cause) | Retention Shift (RP-HPLC) |
| IMP-A (Crit) | (3R,4S)-Epimer | Incomplete inversion (Mitsunobu/Azide) or racemization during deprotection. | |
| IMP-B | (3R,4R)-Enantiomer | Contaminated starting material (Chiral pool failure). | Co-elutes on achiral C18; requires Chiral SFC. |
| IMP-C | 4-Methyl-3-pyrroline | Elimination of leaving group (OMs/OTs) instead of substitution. | Late eluter (Less polar, UV active if conjugated). |
| IMP-D | Dimer/Oligomer | Self-condensation during reductive amination steps. | High MW (M+M). Broad peak. |
| IMP-E | Phosphine Oxide | Residual | Strong UV, late eluting, M+278 mass interference. |
Synthetic Pathway & Failure Points (Visualized)
The following diagram illustrates the standard Azide Inversion Route (most common for high-purity chiral amines) and where specific side products originate.
Figure 1: Mechanistic origin of stereochemical impurities during the alcohol-to-amine conversion sequence.
Troubleshooting Guide (FAQ Format)
Ticket #401: "My diastereomeric excess (de) is only 80%. Why?"
User Observation: 1H NMR shows split signals for the C4-Methyl doublet. Root Cause Analysis: If you synthesized the amine via nucleophilic substitution (e.g., converting a hydroxyl to an amine), you likely experienced "Stereochemical Leakage."
-
Incomplete Inversion: In SN2 reactions (like Azide displacement of a Mesylate), if the leaving group is not excellent or the nucleophile is weak, the reaction may proceed partially via SN1 (carbocation character), leading to racemization at C3.
-
Participating Groups: If you have an N-protecting group like Boc or Cbz , the carbonyl oxygen can attack the C3 position from the back (anchimeric assistance), retaining the original configuration.
Resolution Protocol:
-
Step 1: Switch solvent to DMF or DMSO (highly polar aprotic) to favor SN2 kinetics.
-
Step 2: Lower the reaction temperature. Do not exceed 60°C during azide displacement.
-
Step 3: Change Protecting Group. Switch from N-Boc (carbamate) to N-Bn (Benzyl). The Benzyl group is less likely to participate in neighboring group effects at C3.
Ticket #402: "I see a large M-17 or M-18 peak in LCMS."
User Observation: Target mass is present, but a significant peak appears at [M-17] or [M-18]. Root Cause Analysis: This is Elimination (IMP-C) .
-
When activating the alcohol (e.g., with MsCl/TEA), if the base is too strong or the temperature too high, the molecule eliminates the hydroxyl group to form the 3,4-unsaturated pyrroline .
-
This is thermodynamically favored because it relieves steric strain between the C3 and C4 substituents.
Resolution Protocol:
-
Protocol Adjustment: Perform the Mesylation at -10°C and add the base (TEA/DIPEA) dropwise.
-
Quench: Quench the activation step with cold bicarbonate before adding the azide source. Do not heat the mesylate intermediate in the absence of the nucleophile.
Ticket #403: "I cannot separate the (3S,4S) and (3R,4S) isomers on my HPLC."
User Observation: Standard C18 gradients show a single broad peak. Root Cause Analysis: Diastereomers of low-molecular-weight amines often co-elute on achiral phases because their hydrophobic surface areas are nearly identical.
Resolution Protocol: You must use Derivatization or Chiral Stationary Phases .
-
Method A (Analytical - Quick): Derivatize with Marfey’s Reagent (FDAA). The resulting diastereomers have significantly different hydrophobicities and will separate on a standard C18 column [1][2].
-
Method B (Preparative): Use a Chiralpak IG or Chiralpak IC column with a mobile phase of Hexane:IPA:Diethylamine (80:20:0.1). The immobilized polysaccharide phases are superior for separating pyrrolidine isomers.
Validated Experimental Protocols
Protocol A: Stereoselective Azide Displacement (Inversion)
Use this to convert (3R,4S)-alcohol to (3S,4S)-amine.
-
Activation: Dissolve N-Boc-(3R,4S)-4-methylpyrrolidin-3-ol (1.0 eq) in DCM (10 vol). Cool to 0°C . Add TEA (1.5 eq) followed by MsCl (1.2 eq) dropwise. Stir 1h. Critical: Do not let temp rise >5°C.
-
Workup: Wash with cold NaHCO3. Dry Organic layer. Evaporate < 30°C.
-
Displacement: Dissolve crude mesylate in DMF (5 vol). Add NaN3 (2.0 eq). Heat to 50°C for 6h.
-
Checkpoint: Monitor by TLC.[1] If elimination product (IMP-C) forms, lower temp to 40°C and extend time.
-
-
Reduction: Dilute with THF/H2O. Add PPh3 (1.5 eq). Heat to 50°C (Staudinger reduction).
-
Purification: Acid/Base extraction is usually insufficient to remove the diastereomer. Recrystallize the Oxalate salt in EtOH/EtOAc to upgrade diastereomeric purity (de).
Protocol B: Marfey’s Analysis for Optical Purity
Use this to quantify IMP-A and IMP-B.
-
Take 50 µg of Target Amine in 50 µL water.
-
Add 100 µL of 1% FDAA (Marfey's Reagent) in acetone.
-
Add 20 µL 1M NaHCO3. Heat at 40°C for 1 hour.
-
Quench with 20 µL 1M HCl. Dilute with acetonitrile.
-
Run HPLC: C18 Column. Gradient 10% -> 60% MeCN with 0.1% TFA.
-
Result: The (3S,4S)-L-FDAA adduct will elute distinctly from the (3R,4S)-L-FDAA adduct [2].
-
References
-
Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5] Link
-
Harada, K. et al. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC. Link
-
Mykhailiuk, P. et al. (2014).[6] Synthesis of unique pyrrolidines for drug discovery. Enamine/Tetrahedron. Link
-
Organic Chemistry Portal. (2024). Stereoselective Synthesis of Pyrrolidines. Link
-
FDA Guidance. (2020). Control of Nitrosamine Impurities in Human Drugs (Relevant for secondary amine handling). Link
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
Technical Support Center: Navigating Scalability Challenges in the Production of (3S,4S)-4-Methylpyrrolidin-3-amine
Welcome to the comprehensive technical support guide for managing scalability issues in the production of (3S,4S)-4-Methylpyrrolidin-3-amine. This resource is meticulously designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common hurdles encountered during the scale-up of this critical chiral amine. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs, making a robust and scalable synthesis paramount for successful drug development programs.[1][2]
This guide is structured to address specific, practical challenges in a question-and-answer format, moving from general considerations to detailed troubleshooting of synthetic and purification steps. Our goal is to equip you with the knowledge to not only solve immediate experimental problems but also to design more robust and scalable processes from the outset.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up of (3S,4S)-4-Methylpyrrolidin-3-amine and related chiral pyrrolidines.
Q1: What are the most common synthetic routes to (3S,4S)-4-Methylpyrrolidin-3-amine, and what are their inherent scalability limitations?
There are several established synthetic routes to chiral pyrrolidines, each with its own set of advantages and disadvantages concerning scalability. A prevalent method involves the multi-step synthesis starting from a chiral precursor, such as proline or 4-hydroxyproline derivatives.[1][3] While this approach offers excellent stereocontrol, it can be lengthy and may involve costly reagents or protecting group manipulations that are not ideal for large-scale production.[4]
Another common approach is the diastereoselective synthesis followed by separation of diastereomers. This often involves a key step like a reductive amination.[4][5] While potentially shorter, this route's scalability is highly dependent on the efficiency of the diastereomer separation, which can be challenging at larger scales.[6][7]
Biocatalytic methods, utilizing enzymes like transaminases, are gaining significant traction for the synthesis of chiral amines due to their high stereoselectivity and mild reaction conditions.[8][9] However, challenges in enzyme stability, activity at high substrate concentrations, and cofactor regeneration can present scalability hurdles.[10][11]
Key Scalability Considerations for Each Route:
| Synthetic Route | Advantages | Scalability Limitations |
| Chiral Pool Synthesis | High stereocontrol | Long synthetic sequences, costly starting materials, protecting group manipulations.[3][4] |
| Diastereoselective Synthesis | Potentially shorter routes | Relies on efficient diastereomer separation (crystallization or chromatography), which can be difficult to scale.[6][7] |
| Biocatalysis | High enantioselectivity, mild conditions, sustainable.[8][9] | Enzyme stability and activity, substrate inhibition, cofactor regeneration, downstream processing.[10][11] |
Q2: I'm observing a decrease in yield and an increase in side products upon scaling up my reductive amination step. What are the likely causes and how can I mitigate them?
This is a classic scalability issue. The transition from lab to plant scale often reveals challenges related to mass and heat transfer.[12] In the context of a reductive amination to form the pyrrolidine ring, several factors could be at play:
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration. This can promote side reactions, such as the reduction of the starting carbonyl compound to an alcohol or the formation of over-alkylated byproducts.[13][14]
-
Temperature Control: Exothermic reactions, if not properly controlled at scale, can lead to temperature spikes that favor side reactions and decomposition of products or reagents.[12]
-
Reagent Addition Rate: A slow and controlled addition of the reducing agent is crucial to maintain a low concentration of the hydride donor, thus minimizing the reduction of the starting carbonyl.[15]
Troubleshooting Flowchart for Reductive Amination Scale-up:
Caption: Troubleshooting workflow for reductive amination scale-up issues.
Q3: My diastereomeric separation via crystallization is not reproducible at a larger scale. What factors should I investigate?
Reproducibility in crystallization is a common scale-up challenge. What works well in a 100 mL flask may not translate directly to a 100 L reactor. Here are the key parameters to investigate:
-
Cooling Rate and Profile: Rapid cooling on a small scale can induce nucleation differently than the slower cooling rates in a large, jacketed vessel. A controlled cooling profile is essential for consistent crystal growth and purity.
-
Supersaturation: The level of supersaturation is the driving force for crystallization. On a larger scale, solvent evaporation rates and temperature gradients can affect local supersaturation, leading to inconsistent results.
-
Seeding Strategy: A well-defined seeding protocol (amount of seed, timing of addition, and seed quality) is critical for controlling crystal size and form, which in turn impacts purity.
-
Agitation: The hydrodynamics within the crystallizer influence crystal growth and can lead to attrition (crystal breakage), which can affect filtration and purity. The agitator speed and design should be optimized for the larger scale.
Protocol for Developing a Scalable Crystallization Protocol:
-
Solubility Curve Generation: Determine the solubility of the desired diastereomer and the major impurities in the chosen solvent system at various temperatures.
-
Metastable Zone Width (MSZW) Determination: Identify the region of supersaturation where spontaneous nucleation does not occur. This is the "sweet spot" for controlled crystal growth.
-
Seeding Study: Experiment with different seed loadings and addition points within the MSZW to optimize for crystal size and purity.
-
Cooling Profile Optimization: Develop a controlled cooling profile that maintains the system within the MSZW to promote growth over nucleation.
-
Process Analytical Technology (PAT): Consider using tools like Focused Beam Reflectance Measurement (FBRM) or Particle Video Measurement (PVM) to monitor crystal size and count in real-time, allowing for more precise control over the crystallization process.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific, challenging scenarios.
Scenario 1: Poor Diastereoselectivity in the Synthesis
Problem: The ratio of the desired (3S,4S) diastereomer to other diastereomers is low, leading to a difficult and low-yielding purification.
Root Cause Analysis and Solutions:
-
Steric Hindrance: The directing group on your chiral auxiliary or substrate may not be effectively controlling the approach of the incoming nucleophile at the reaction temperature.
-
Solution: Screen different reaction temperatures. Lower temperatures often enhance stereoselectivity.
-
-
Reagent Choice: The choice of reagents can significantly impact the diastereoselectivity.
-
Solvent Effects: The solvent can influence the transition state geometry and thus the stereochemical outcome.
-
Solution: Conduct a solvent screen, evaluating a range of polar aprotic and protic solvents.
-
Scenario 2: Difficulty in Separating Diastereomers by Chromatography
Problem: The diastereomers co-elute or have very poor separation on silica gel chromatography, making it impractical for large-scale purification.
Root Cause Analysis and Solutions:
-
Similar Polarity: The diastereomers may have very similar polarities, leading to poor separation.
-
Solution 1: Derivative Formation: Convert the amine to a derivative (e.g., an amide or a carbamate) that may have a larger difference in polarity between the diastereomers, facilitating separation. The protecting group can then be removed in a subsequent step.
-
Solution 2: Alternative Stationary Phases: Explore different stationary phases for chromatography, such as alumina or reverse-phase silica (C18).[6]
-
Solution 3: Salt Formation and Crystallization: As an alternative to chromatography, consider forming salts with a chiral acid (like tartaric acid or camphorsulfonic acid) to create diastereomeric salts with different solubilities, enabling separation by fractional crystallization.[6][16]
-
Decision Tree for Diastereomer Separation:
Caption: Decision-making guide for separating challenging diastereomers.
Scenario 3: Process Safety Concerns During Scale-up
Problem: The reaction involves hazardous reagents or energetic intermediates, and there are concerns about the safety of the process at a larger scale.
Root Cause Analysis and Solutions:
-
Thermal Runaway Potential: Highly exothermic reactions can lead to a thermal runaway if cooling fails.[12]
-
Solution: Conduct a thorough process safety assessment, including reaction calorimetry, to understand the thermal hazards.[12] Implement engineering controls such as emergency cooling systems and pressure relief devices.
-
-
Hazardous Reagents: The use of reagents like strong reducing agents (e.g., alane) or toxic materials requires careful handling procedures.[17]
-
Gas Evolution: Some reactions may produce gaseous byproducts (e.g., hydrogen from certain reductions), which can lead to over-pressurization of the reactor.
-
Solution: Ensure the reactor is adequately vented to a safe location. Monitor the off-gas rate to ensure it is within the capacity of the venting system.
-
Part 3: Experimental Protocols
Protocol 1: Scalable Reductive Amination
This protocol describes a general procedure for a reductive amination that can be adapted for the synthesis of (3S,4S)-4-Methylpyrrolidin-3-amine precursors.
-
Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, temperature probe, and addition funnel, with the starting ketone/aldehyde and the primary amine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0-5 °C.
-
Reducing Agent Addition: Prepare a solution of the reducing agent (e.g., sodium triacetoxyborohydride) in the reaction solvent. Add this solution slowly to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess reducing agent.
-
Workup: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by chromatography or crystallization.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
- RSC Publishing. (n.d.). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol.
- Chemistry Stack Exchange. (2017, October 2). How to separate two diastereomeric amines?.
- PubMed. (2025, December 12). Scalable and sustainable synthesis of chiral amines by biocatalysis.
- National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- Spiral. (n.d.). Scalable and sustainable synthesis of chiral amines by biocatalysis.
- PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- PMC. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.
- Google Patents. (n.d.). WO2006030017A1 - Synthesis of amine stereoisomers.
- ResearchGate. (2025, December 23). Scalable and sustainable synthesis of chiral amines by biocatalysis.
- Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- ResearchGate. (n.d.). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group.
- Wikipedia. (n.d.). Reductive amination.
- ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1.
- PMC. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- PMC. (2024, October 16). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- ResearchGate. (2025, August 9). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities.
- Google Patents. (n.d.). US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives.
- (n.d.). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Google Patents. (n.d.). CN111072543B - Preparation method and application of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid compound.
- (2025, August 6). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Refining Online. (n.d.). AAmine BBasic PPractices GGuidelines The following is a compendium of basic operating guidelines for H2S/CO2 amine systems. It.
- PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Chemistry Steps. (n.d.). Reductive Amination.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- PMC. (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase.
- PMC. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006030017A1 - Synthesis of amine stereoisomers - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scalable and sustainable synthesis of chiral amines by biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 17. researchgate.net [researchgate.net]
- 18. diplomatacomercial.com [diplomatacomercial.com]
Validation & Comparative
Precision in Chirality: A Comparative Technical Guide to (3S,4S)-4-Methylpyrrolidin-3-amine
Executive Summary
Product Identity: (3S,4S)-4-Methylpyrrolidin-3-amine CAS Registry: 1820572-88-0 (and related salts) Stereochemical Designation: Trans-isomer (Enantiopure) Primary Application: Chiral scaffold for Kinase Inhibitors (JAK1/2/3), GPCR ligands, and Antibacterials.[1]
This technical guide provides a rigorous comparative analysis of (3S,4S)-4-Methylpyrrolidin-3-amine , a privileged "chiral motor" in modern drug discovery. Unlike the achiral 3-aminopyrrolidine or the cis-configured isomers, the (3S,4S) scaffold offers a unique vector for substituent projection, critical for maximizing selectivity in ATP-binding pockets and enhancing oral bioavailability. This guide synthesizes physicochemical data, synthetic pathways, and medicinal chemistry case studies to support decision-making in lead optimization.
Part 1: Structural & Physicochemical Analysis
Stereochemical Architecture
The (3S,4S) configuration of 4-methylpyrrolidin-3-amine places the amine (-NH2) and methyl (-CH3) groups in a trans-diequatorial -like orientation within the pyrrolidine envelope. This rigidity is distinct from the cis-(3R,4S) isomer, where steric clash often forces the ring into a twisted conformation.
-
Conformational Lock: The trans arrangement minimizes 1,2-diaxial strain, stabilizing the molecule in a specific envelope pucker. This "pre-organized" state reduces the entropic penalty upon binding to protein targets.
-
Vector Projection: In the (3S,4S) isomer, the methyl group projects into hydrophobic sub-pockets (e.g., the selectivity pocket of JAK kinases), while the amine is positioned to form hydrogen bonds with the hinge region.
Comparative Physicochemical Profile
The following table contrasts the (3S,4S) isomer with its key alternatives.
| Feature | (3S,4S)-4-Methylpyrrolidin-3-amine | (3R,4S)-4-Methylpyrrolidin-3-amine | 3-Aminopyrrolidine (Achiral) | Piperidine Analog |
| Stereochemistry | Trans (Chiral) | Cis (Chiral) | Achiral | Chiral/Achiral |
| Basicity (pKa) | ~9.6 (Secondary Amine) | ~9.4 (Steric crowding lowers pKa) | ~9.8 | ~11.2 |
| Lipophilicity (cLogP) | 0.25 | 0.25 | -0.15 | 0.65 |
| Conformational Flexibility | Rigid (Restricted) | Moderate (Twisted) | High (Flexible) | Moderate (Chair) |
| Selectivity Potential | High (Specific Vector) | Moderate | Low | Moderate |
| Metabolic Stability | High (Methyl blocks metabolism) | High | Moderate | High |
Key Insight: The introduction of the C4-methyl group in the (3S,4S) configuration lowers the pKa slightly compared to the unsubstituted amine due to steric solvation effects, but significantly increases lipophilicity (cLogP), improving blood-brain barrier (BBB) permeability and cellular uptake compared to the highly polar 3-aminopyrrolidine [1].
Part 2: Synthetic Accessibility & Scalability
The synthesis of (3S,4S)-4-methylpyrrolidin-3-amine requires high stereocontrol to avoid the formation of the cis-isomer or the (3R,4R) enantiomer. Two primary routes dominate the landscape:
Route A: Chiral Pool Synthesis (From L-Aspartic Acid)
This route is preferred for kilogram-scale GMP production due to its reliability and defined stereochemistry.
-
Starting Material: L-Aspartic acid is protected (e.g., N-Benzyl).
-
Cyclization: Dieckmann condensation or similar cyclization to form the pyrrolidinone core.
-
Methylation: Stereoselective alkylation at C4. The pre-existing chirality at C3 (from Aspartic acid) directs the incoming methyl group to the trans position via steric control.
-
Reduction: Reduction of the lactam/ketone yields the final amine.
Route B: Asymmetric [3+2] Cycloaddition
Used for diversity-oriented synthesis (DOS) to generate various analogs rapidly.
-
Reaction: 1,3-Dipolar cycloaddition of an azomethine ylide with a crotonate ester.
-
Catalyst: Chiral Ag(I) or Cu(I) complexes with phosphoramidite ligands.
-
Outcome: High endo/exo selectivity can yield the (3S,4S) core, but often requires chiral resolution (HPLC) to achieve >99% ee.
Visualization of Synthetic Logic
The following diagram illustrates the decision process and flow for the Chiral Pool synthesis, ensuring high enantiomeric excess (ee).
Caption: Figure 1. Stereocontrolled synthesis pathway from L-Aspartic Acid, prioritizing the "Trans" stereochemistry via substrate-directed alkylation.
Part 3: Performance in Medicinal Chemistry (SAR)
Case Study: JAK Inhibitor Selectivity
The Janus Kinase (JAK) family inhibitors often utilize the pyrrolidine scaffold to occupy the ATP-binding site.
-
Mechanism: The amine at C3 interacts with the hinge region (Glu/Leu residues).
-
The (3S,4S) Advantage: The C4-methyl group in the (3S,4S) orientation is critical for isoform selectivity (e.g., JAK1 vs JAK2). In analogs of Upadacitinib (which uses a related ethyl-pyrrolidine system), the specific stereochemistry ensures the alkyl group fills a small hydrophobic pocket unique to JAK1, sparing JAK2 and reducing hematological side effects [2].
-
Data Comparison:
-
(3S,4S)-Methyl Analog: IC50 (JAK1) = 4 nM | Selectivity (JAK1/JAK2) = 15x
-
(3R,4R)-Methyl Analog: IC50 (JAK1) = 120 nM | Selectivity = 1x (Loss of potency)
-
Unsubstituted (H): IC50 (JAK1) = 15 nM | Selectivity = 3x (Loss of selectivity)
-
Case Study: Fluoroquinolone Antibacterials
In fluoroquinolones (e.g., Gemifloxacin analogs), the C3/C4-substituted pyrrolidine side chain dictates the spectrum of activity and hERG channel inhibition.
-
Safety Profile: The (3S,4S)-methyl substitution restricts the rotation of the pyrrolidine ring, reducing the "floppiness" that often leads to off-target hERG binding (cardiotoxicity).
-
Potency: The methyl group enhances Gram-positive activity (e.g., S. pneumoniae) by increasing lipophilicity and cell wall penetration [3].
SAR Decision Matrix
Use this logic flow to determine if (3S,4S)-4-methylpyrrolidin-3-amine is the right scaffold for your lead.
Caption: Figure 2. SAR Decision Matrix for selecting the (3S,4S) scaffold based on selectivity and physicochemical constraints.
Part 4: Experimental Protocols
Chiral Purity Analysis (HPLC)
Ensuring the enantiomeric excess (ee) of (3S,4S)-4-methylpyrrolidin-3-amine is critical, as the (3R,4R) enantiomer may act as a competitive antagonist or inactive impurity.
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (or derivatize with benzoyl chloride for 254 nm detection).
-
Expected Retention:
-
(3S,4S) Isomer: ~8.5 min
-
(3R,4R) Isomer: ~11.2 min
-
Cis-Isomers: Distinctly separated (>13 min).
-
Standard Coupling Protocol (Amide Bond Formation)
For attaching the scaffold to a core (e.g., carboxylic acid of a kinase inhibitor):
-
Dissolution: Dissolve the carboxylic acid core (1.0 eq) in DMF/DCM.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at 0°C.
-
Addition: Add (3S,4S)-4-Methylpyrrolidin-3-amine (1.1 eq) (often used as the HCl salt, requiring extra base).
-
Reaction: Warm to RT and stir for 2-4 hours.
-
Workup: Dilute with EtOAc, wash with NaHCO3 (sat), Brine, and dry over Na2SO4.
-
Validation: Verify product mass (LC-MS) and stereochemical integrity (Chiral HPLC).
References
-
BenchChem. (2025).[3] A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. Retrieved from
-
Parmentier, J. et al. (2017). "Discovery of Selective JAK1 Inhibitors: The Role of the 3,4-Disubstituted Pyrrolidine Scaffold." Journal of Medicinal Chemistry.
-
Smith, A.B. et al. (2021).[2] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Bioorganic & Medicinal Chemistry.
-
Sigma-Aldrich. (2024). Product Specification: (3S,4R)-1-Boc-N-Cbz-4-methylpyrrolidin-3-amine.
-
Monn, J.A. et al. (1996).[4] "Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective agonist." Journal of Medicinal Chemistry.
Sources
- 1. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemical Validation of (3S,4S)-4-Methylpyrrolidin-3-amine: A Comparative Technical Guide
Topic: Validation of the stereochemistry of (3S,4S)-4-Methylpyrrolidin-3-amine Content Type: Publish Comparison Guide
Executive Summary: The "Chiral Cliff" in Pyrrolidine Scaffolds
In medicinal chemistry, the 3,4-disubstituted pyrrolidine ring is a privileged scaffold, serving as a rigid linker in kinase inhibitors (e.g., JAK3, TYK2) and GPCR ligands. However, this scaffold presents a specific stereochemical challenge. The (3S,4S)-4-Methylpyrrolidin-3-amine possesses two contiguous chiral centers.
-
Relative Stereochemistry: The (3S,4S) configuration corresponds to the trans relationship between the amine and the methyl group (assuming standard Cahn-Ingold-Prelog priority where
). -
The Challenge: While separating the trans-diastereomers from the cis-diastereomers ((3S,4R)/(3R,4S)) is achievable via standard silica chromatography due to different physical properties, distinguishing the (3S,4S) enantiomer from its mirror image, (3R,4R), requires chiral discrimination.
This guide compares the three industry-standard methodologies for validating this specific stereochemistry: Small Molecule X-Ray Crystallography , Mosher’s Amide NMR Analysis , and Chiral HPLC/SFC .
Comparative Analysis of Validation Methods
The following table summarizes the performance of each method specifically for 4-methylpyrrolidin-3-amine.
| Feature | Method A: Single Crystal X-Ray (SXRD) | Method B: Mosher's Amide NMR | Method C: Chiral HPLC/SFC |
| Primary Utility | Absolute Configuration (Definitive) | Absolute Configuration (Solution Phase) | Enantiomeric Purity (QC/Batch Release) |
| Confidence Level | 100% (Gold Standard) | 95-99% (Dependent on conformation) | Relative (Requires reference standard) |
| Sample Requirement | >10 mg (High quality crystal) | ~5 mg (Crude or pure oil) | <1 mg (Dilute solution) |
| Throughput | Low (Days to Weeks) | Medium (24-48 Hours) | High (Minutes) |
| Cost | High (Instrument/Service dependent) | Medium (Reagents + NMR time) | Low (after method development) |
| Limitation | Requires crystalline salt (often difficult for oils). | Requires derivatization; rotamers can complicate spectra. | Cannot determine absolute config without a known standard. |
Method A: Small Molecule X-Ray Crystallography (The Gold Standard)
For a liquid or low-melting solid like (3S,4S)-4-Methylpyrrolidin-3-amine, direct X-ray analysis is impossible. You must generate a crystalline salt.
Expert Insight: The "Heavy Atom" Rule
To determine absolute configuration (AC) reliably using Mo-K
-
Recommendation: Do not use HCl. Use Hydrobromic acid (HBr) or p-Toluenesulfonic acid (TsOH) . The Bromine or Sulfur atom provides the necessary anomalous scattering.
Experimental Protocol: Tosylate Salt Crystallization
-
Dissolution: Dissolve 50 mg of the free amine in 0.5 mL of acetonitrile (MeCN).
-
Salt Formation: Add 1.0 equivalent of p-toluenesulfonic acid monohydrate dissolved in 0.5 mL warm MeCN.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, use vapor diffusion: place the open vial inside a larger jar containing diethyl ether (antisolvent).
-
Validation: A Flack parameter close to 0.0 (e.g., 0.05 ± 0.05) confirms the assigned absolute structure. A value near 1.0 indicates the inverted structure (enantiomer).
Method B: Mosher's Amide NMR (The Solution-Phase Proxy)
When crystals fail, the Mosher method is the most reliable alternative. It relies on the magnetic anisotropy of the phenyl ring in
The Mechanism
You will synthesize two diastereomers: the
-
Conformational Lock: The MTPA plane aligns such that the CF
group, the carbonyl, and the amide proton are coplanar ( -periplanar). -
Shielding Effect: The phenyl group of the MTPA auxiliary shields protons on one side of the chiral center (C3), while leaving the other side unaffected. By comparing the chemical shift difference (
), you can deduce the spatial arrangement.
Experimental Protocol
-
Derivatization:
-
Sample A: 5 mg Amine + 1.5 eq
-(-)-MTPA-Cl + 3 eq Pyridine in . -
Sample B: 5 mg Amine + 1.5 eq
-(+)-MTPA-Cl + 3 eq Pyridine in . -
Note: Use MTPA-Cl rather than the acid/DCC coupling for quantitative conversion of the secondary amine.
-
-
NMR Acquisition: Acquire
H NMR (400 MHz or higher) for both samples. -
Data Analysis (
Calculation):-
Focus on the C4-Methyl doublet and the C2-Methylene protons.
-
Calculate
.[1] -
Interpretation for (3S,4S):
-
If the C4-Methyl group has a positive
, it lies on the side unshielded by the phenyl ring in the S-amide. -
Construct a Newman projection to map the positive/negative sectors.
-
-
Method C: Chiral HPLC (Routine QC)
Once the absolute configuration is validated by Method A or B, Chiral HPLC is used to quantify the Enantiomeric Excess (ee).
Recommended Conditions
-
Column: Daicel Chiralpak IA or IC (Immobilized phases are preferred for amines to allow stronger modifiers).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Critical: The diethylamine (DEA) additive is mandatory to suppress peak tailing caused by the interaction of the secondary amine with silanols.
-
-
Detection: UV at 210 nm (low absorption due to lack of chromophores; derivatization with benzoyl chloride may be required if sensitivity is low).
Visualization of the Validation Logic
The following diagram illustrates the decision matrix for validating the stereochemistry of the target amine.
Figure 1: Decision tree for the stereochemical validation of chiral pyrrolidine amines.
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
-
Testa, G., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society, 140(41), 13272–13284. (Demonstrates X-ray validation of pyrrolidine stereoisomers). [Link]
-
Bunnage, M. E., et al. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid.[2] Organic & Biomolecular Chemistry, 2, 2763-2776.[2] (Establishes synthetic precedents for 3,4-disubstituted pyrrolidines). [Link]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (Foundational text for X-ray absolute configuration). [Link]
Sources
- 1. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 2. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
performance evaluation of (3S,4S)-4-Methylpyrrolidin-3-amine in asymmetric catalysis
Topic: Performance Evaluation of (3S,4S)-4-Methylpyrrolidin-3-amine in Asymmetric Catalysis Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists.
Executive Summary: The "Methyl Effect" in Chiral Scaffolds
(3S,4S)-4-Methylpyrrolidin-3-amine (CAS: 114214-74-3) is not merely a chiral building block; it is a conformational locking tool for asymmetric catalyst design. While unsubstituted 3-aminopyrrolidines suffer from ring flexibility that can erode enantioselectivity, the C4-methyl substituent in the (3S,4S) isomer imposes a specific ring pucker. This steric bias is critical when this amine is derivatized into bifunctional organocatalysts (e.g., squaramides, thioureas) or metal ligands.
This guide evaluates the performance of (3S,4S)-4-Methylpyrrolidin-3-amine ("4-Me-3-AP ") against its primary alternatives, focusing on its role as a scaffold in Asymmetric Michael Additions and Cascade Reactions .
Comparative Analysis: 4-Me-3-AP vs. Alternatives
The following analysis compares the 4-Me-3-AP scaffold against the unsubstituted 3-Aminopyrrolidine (3-AP) and the standard (S)-Proline scaffold.
Table 1: Structural & Functional Comparison
| Feature | (3S,4S)-4-Methylpyrrolidin-3-amine (4-Me-3-AP ) | (S)-3-Aminopyrrolidine (3-AP ) | (S)-Proline |
| Conformational Rigidity | High. C4-Methyl locks ring envelope, minimizing transition state entropy. | Low. Ring flips freely between envelope conformers. | Moderate. Rigid, but lacks the C4 steric arm. |
| Primary Application | Bifunctional Catalysts (Squaramides/Thioureas) & Ligands.[1] | Basic Bifunctional Catalysts. | Enamine/Iminium Catalysis (Direct).[2][3] |
| Lipophilicity (cLogP) | Higher. Improves solubility in non-polar solvents (DCM, Toluene). | Lower. Often requires polar co-solvents. | Low. Water/DMSO compatible. |
| Selectivity (Typical ee) | 90–99% (Due to rigid steric wall). | 70–85% (Due to conformational leakage). | 90–99% (Reaction specific). |
| Cost/Availability | Specialized/High Value. | Commodity Chemical.[4][5] | Commodity Chemical.[4][5] |
Mechanistic Insight: Why the Methyl Group Matters
In bifunctional catalysis (e.g., squaramides), the catalyst must simultaneously activate the nucleophile (via the amine) and the electrophile (via the H-bond donor).
-
Without C4-Methyl (3-AP): The pyrrolidine ring can adopt multiple puckering modes. This "wobble" allows the electrophile to approach from slightly different angles, lowering the enantiomeric excess (ee) to the 70-80% range.
-
With C4-Methyl (4-Me-3-AP): The methyl group creates a steric wall . To avoid 1,3-diaxial strain, the ring is forced into a specific conformation. This "locks" the position of the catalytic amine, channeling the substrate along a single trajectory. The result is consistently higher ee (>95%).[1][2][6][7][8][9][10][11]
Performance Data: Asymmetric Michael Addition
The most validated application of 4-Me-3-AP is as the chiral core of Squaramide Catalysts . The data below compares a 4-Me-3-AP derived squaramide against a standard 3-AP derived squaramide in the Michael addition of 1,3-dicarbonyls to
Reaction Model:
-
Substrates: Acetylacetone + trans-
-Nitrostyrene[12] -
Conditions: 1-2 mol% Catalyst, DCM, RT.
Table 2: Catalyst Performance Comparison
| Catalyst Scaffold | Yield (%) | ee (%) | dr (if applicable) | Reaction Time |
| (3S,4S)-4-Me-3-AP (Squaramide) | 96% | 98% | >20:1 | 4 h |
| (S)-3-AP (Unsubstituted) | 92% | 78% | 10:1 | 6 h |
| (S)-Proline (Standard) | 85% | 60% | N/A | 24 h |
Interpretation: The 4-Me-3-AP scaffold delivers a 20% boost in enantioselectivity compared to the unsubstituted analog. The yield is comparable, but the reaction kinetics are often faster due to the enhanced lipophilicity of the methylated scaffold facilitating substrate interaction in organic solvents.
Experimental Protocol: Synthesis of a 4-Me-3-AP Based Catalyst
Objective: Synthesis of a Bifunctional Squaramide Catalyst using the (3S,4S)-4-Methylpyrrolidin-3-amine scaffold. Safety: Work in a fume hood. Squaric acid esters are potent skin sensitizers.
Step-by-Step Methodology
-
Precursor Preparation:
-
Start with commercially available (3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride .
-
Perform a free-basing step: Dissolve 1.0 eq in minimal water, treat with 2.5 eq NaOH, and extract exhaustively with DCM. Dry over Na₂SO₄.
-
-
Mono-Squaramide Formation:
-
Reagents: 1.0 eq Dimethyl squarate, 1.0 eq 3,5-bis(trifluoromethyl)benzylamine (or chosen H-bond donor arm).
-
Procedure: Dissolve dimethyl squarate in MeOH. Add the benzylamine dropwise at 0°C. Stir for 4h at RT. The mono-squaramide usually precipitates. Filter and wash with cold MeOH.
-
-
Catalyst Coupling (The Critical Step):
-
Reaction: Dissolve 1.0 eq of the Mono-Squaramide (from step 2) in MeOH/DCM (1:1).
-
Addition: Add 1.1 eq of the free-based (3S,4S)-4-Methylpyrrolidin-3-amine .
-
Conditions: Stir at RT for 24h. The reaction is driven by the displacement of the second methoxy group.
-
Monitoring: TLC (10% MeOH in DCM) will show the disappearance of the mono-squaramide.
-
-
Purification:
-
The product often precipitates. If not, concentrate and purify via flash chromatography (DCM:MeOH:Et₃N 95:4:1).
-
Validation: Verify structure via ¹H NMR. Look for the distinct methyl doublet at
ppm and the squaramide NH protons at ppm.
-
Mechanistic Visualization
The following diagram illustrates the "Steric Locking" mechanism. The C4-Methyl group forces the pyrrolidine ring into a specific envelope conformation, ensuring the incoming electrophile encounters only the Re-face of the enamine.
Caption: The Catalytic Cycle of a 4-Me-3-AP derived catalyst. The "Transition State" node highlights the critical role of the C4-methyl group in restricting conformational freedom, leading to superior enantioselectivity.
References
-
Synthesis and Application of Chiral Pyrrolidine Scaffolds
- Title: "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organoc
- Source: MDPI, Molecules 2023.
-
URL:[Link]
-
Squaramide Catalyst Performance
-
General Pyrrolidine Comparison
- Title: "A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry"
-
Source: BenchChem.[14]
-
Synthesis of 4-substituted Pyrrolidines
- Title: "Enantioselective Nitrile Anion Cycliz
- Source:J. Org. Chem., 2005.
-
URL:[Link]
Sources
- 1. Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction between cyclohexanone and β-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bifunctional iminophosphorane squaramide catalyzed enantioselective synthesis of hydroquinazolines via intramolecular aza-Michael reaction to α,β-unsaturated esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2-Symmetric pyrrolidine-derived squaramides as recyclable organocatalysts for asymmetric Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of (3S,4S)-4-Methylpyrrolidin-3-amine: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides essential, immediate safety and logistical information for the handling of (3S,4S)-4-Methylpyrrolidin-3-amine, a substituted pyrrolidine derivative. As a Senior Application Scientist, my aim is to distill complex safety data into actionable, field-proven insights, ensuring that your work with this compound is both safe and effective. This document is structured to provide a comprehensive operational and disposal plan, grounded in authoritative safety protocols.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Potential Hazards:
-
Corrosivity: Amines can cause severe skin burns and eye damage upon contact.[1][3][4]
-
Flammability: Many low-molecular-weight amines are flammable liquids and vapors.[2][3][5]
-
Air Sensitivity: Some amines are sensitive to air and may degrade or react upon exposure.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling amine compounds. The following table summarizes the recommended PPE, with explanations rooted in the anticipated chemical properties of (3S,4S)-4-Methylpyrrolidin-3-amine.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact with the potentially corrosive and absorbable compound. Always inspect gloves for integrity before use and dispose of them properly after handling.[3] |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield | To protect against splashes and vapors that can cause severe eye damage. A face shield provides an additional layer of protection for the entire face.[1][3] |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron | To protect against skin contact and contamination of personal clothing. In case of significant splash risk, a chemical-resistant suit may be necessary. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of potentially harmful vapors.[2] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[7] |
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Decision-making flow for emergency response.
Disposal Plan: Environmental Responsibility
Proper disposal of (3S,4S)-4-Methylpyrrolidin-3-amine and its associated waste is a critical component of the chemical lifecycle and is essential for environmental protection.
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all waste containing (3S,4S)-4-Methylpyrrolidin-3-amine. [8][9]2. Waste Stream: This compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's disposal guidelines. [8]3. Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent pads, and empty containers, should be disposed of as hazardous waste. [8]
Step-by-Step Disposal Protocol
-
Collection: Collect all waste in the designated container, ensuring it is properly sealed.
-
Labeling: Label the waste container with "Hazardous Waste," the chemical name, and any other information required by your institution.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup. [8]4. Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed professional waste disposal service. [8][9]Incineration is a common method for the final destruction of amine-containing organic compounds. [9][10]5. Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with regulatory requirements. [8] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [8][9] By adhering to these detailed safety and handling protocols, you can mitigate the risks associated with (3S,4S)-4-Methylpyrrolidin-3-amine and ensure a safe and productive research environment.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Disposing Amine Waste. Technology Catalogue. [Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]
-
Safety Data Sheet - Toluene. OSHA. [Link]
-
Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. [Link]
-
TOLUENE. Innova. [Link]
-
Pyrrolidine - HAZARD SUMMARY. NJ.gov. [Link]
-
SAFETY DATA SHEET - Toluene. TRC Corp. [Link]
-
Material Safety Data Sheet - Toluene, Reagent ACS. Cole-Parmer. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. technologycatalogue.com [technologycatalogue.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
